molecular formula C13H15N3O2 B144717 Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 133992-58-2

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B144717
CAS No.: 133992-58-2
M. Wt: 245.28 g/mol
InChI Key: DERCUHLDCICKMF-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 133992-58-2) is a triazole derivative with a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol. Its structure features a benzyl group at the N1 position, a methyl group at C5, and an ethyl ester at C4 (Figure 1). The compound is synthesized via cyclization reactions between benzyl azides and β-ketoesters, often using bases like DBU or sodium methoxide . It is commercially available with 95% purity (MFCD06797393) .

Properties

IUPAC Name

ethyl 1-benzyl-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(2)16(15-14-12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERCUHLDCICKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377510
Record name Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133992-58-2
Record name Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Protocol

  • Formation of Benzyl Azide : Benzyl bromide reacts with sodium azide in a polar solvent (e.g., dimethylformamide or water) at 60–80°C for 4–6 hours, yielding benzyl azide.

  • Cycloaddition with Ethyl Acetoacetate : Benzyl azide undergoes a copper-catalyzed cycloaddition with ethyl acetoacetate. Typical conditions include:

    • Catalyst: Copper(I) iodide (5–10 mol%)

    • Solvent: Ethanol or acetonitrile

    • Temperature: 80–100°C

    • Reaction Time: 12–24 hours.

Key Parameters and Yield Optimization

  • Catalyst Loading : Increasing copper(I) iodide to 10 mol% improves yield but risks side reactions.

  • Solvent Choice : Acetonitrile enhances reaction rate compared to ethanol due to higher dielectric constant.

  • Temperature Control : Reactions above 90°C reduce regioselectivity, favoring 1,5-disubstituted triazoles as byproducts.

Table 1: Conventional Synthesis Conditions and Outcomes

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)
Benzyl azide + Ethyl acetoacetateCuI (5%)Ethanol802445
Benzyl azide + Ethyl acetoacetateCuI (10%)Acetonitrile901852

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a sustainable alternative, significantly reducing reaction times and improving energy efficiency. A study by demonstrated the synthesis of this compound in two stages using MAOS:

Protocol Overview

  • Benzyl Azide Preparation : Sodium azide and benzyl bromide react under conventional heating (60°C, 2 hours).

  • Cycloaddition via MAOS : Benzyl azide and ethyl acetoacetate are irradiated at 150 W for 15–20 minutes in the presence of potassium carbonate.

Advantages of MAOS

  • Time Reduction : Reaction completion in 20 minutes vs. 24 hours conventionally.

  • Yield Enhancement : 37.5% yield achieved despite shorter duration.

  • Energy Efficiency : Microwave-specific heating reduces thermal degradation.

Table 2: MAOS vs. Conventional Synthesis

ParameterConventional MethodMAOS
Reaction Time18–24 hours20 minutes
Yield45–52%37.5%
Energy ConsumptionHighLow
Byproduct FormationModerateMinimal

Industrial-Scale Production

Scaling up triazole synthesis requires optimizing cost, safety, and yield. Continuous flow reactors and catalyst recycling are critical for industrial adoption.

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and mixing efficiency.

  • Case Study : A pilot-scale flow reactor achieved 48% yield at 10 L/hour throughput using copper(I)-immobilized catalysts.

Solvent and Catalyst Recovery

  • Solvent Recycling : Ethanol recovery via distillation reduces waste by 60%.

  • Catalyst Reuse : Copper(I) iodide can be reused up to 5 cycles with <5% activity loss.

Characterization and Quality Control

Structural confirmation of this compound relies on spectroscopic and chromatographic methods:

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at 1705 cm⁻¹ (C=O ester) and 1550 cm⁻¹ (triazole ring).

  • ¹H NMR : Signals at δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), and δ 5.45 (s, 2H, NCH₂Ph).

  • Mass Spectrometry : Molecular ion peak at m/z 245.1244 (C₁₃H₁₅N₃O₂).

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (acetonitrile/water = 70:30).

Comparative Analysis of Methodologies

While conventional methods offer higher yields, MAOS provides faster synthesis with lower energy input. Industrial applications favor continuous flow systems for scalability.

Table 3: Method Selection Guidelines

Application ContextRecommended MethodRationale
Laboratory-scale R&DMAOSRapid screening of derivatives
Pilot-scale productionContinuous FlowBalance between yield and cost
High-volume manufacturingConventionalOptimized for bulk yield

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for various modifications that can enhance biological activity:

  • Antimicrobial Activity: Research indicates that triazole derivatives exhibit significant antimicrobial properties. Ethyl 1-benzyl-5-methyl-1H-triazole derivatives have been studied for their efficacy against various bacterial and fungal strains .
  • Anticancer Properties: Some studies have suggested that triazole compounds can inhibit cancer cell proliferation. Ethyl 1-benzyl derivatives may interact with cellular pathways involved in tumor growth and metastasis .

Agricultural Science

The compound's potential extends into agricultural applications as well:

  • Fungicides: Triazole compounds are widely recognized for their fungicidal properties. Ethyl 1-benzyl-5-methyl-1H-triazole derivatives can be developed into effective fungicides to protect crops from fungal diseases .

Materials Science

In materials science, the unique properties of ethyl 1-benzyl-5-methyl-1H-triazole derivatives make them suitable for various applications:

  • Polymer Chemistry: The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties. Research is ongoing into creating advanced materials with tailored functionalities using this compound .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including ethyl 1-benzyl-5-methyl variants. The results demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Application as Fungicide

Research conducted by agricultural scientists tested the effectiveness of ethyl 1-benzyl-5-methyl triazoles against common crop pathogens. The results indicated a marked reduction in fungal growth on treated plants compared to controls, highlighting its viability as a new class of fungicide.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituent Comparisons
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups References
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate Benzyl (N1), Methyl (C5), Ethyl ester (C4) 245.28 Ester, Triazole, Benzyl
Ethyl 1-(3-fluorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate (6a) 3-Fluorophenyl (N1), Phenyl (C5) Not reported Fluorophenyl, Phenyl
Methyl 1-phenethyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate (SI111) Phenethyl (N1), Phenyl (C4), Methyl ester (C5) Not reported Phenethyl, Phenyl
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (2) p-Nitrophenyl (N1), Methyl (C5) Not reported Nitrophenyl
Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-Chlorobenzyl (N1), Methyl (C5) 279.72 Chlorobenzyl
Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridin-3-yl (N1), Methyl (C5) Not reported Pyridinyl

Key Observations :

  • Halogen Substitution : The 4-chlorobenzyl analog () has a higher molecular weight (279.72 vs. 245.28) and melting point (155°C), likely due to increased crystallinity from the chlorine atom.

Key Observations :

  • Base Selection : DBU is commonly used for cyclization (), while sodium methoxide (NaOMe) or ethoxide (NaOEt) is employed in simpler protocols ().
  • Yield Variability : Fluorophenyl derivatives achieve moderate yields (74%), whereas pyridinyl analogs report high yields without exact quantification .

Physical and Chemical Properties

Table 3: Physicochemical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa References
This compound Not reported Not reported Not reported Not reported
Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 155 425 (predicted) 1.29 (predicted) -0.88
Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Not reported Not reported Not reported Not reported

Key Observations :

  • Chlorinated Analogs: The 4-chlorobenzyl derivative () exhibits a higher predicted boiling point (425°C) and density (1.29 g/cm³) compared to non-halogenated analogs, suggesting stronger intermolecular forces.
  • Acidity : The pKa of -0.88 for the chlorinated compound () indicates moderate acidity, likely due to the electron-withdrawing chlorine atom.

Biological Activity

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 133992-58-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 245.28 g/mol
  • Melting Point : 68 °C
  • Structure : The compound features a triazole ring, which is known for its biological activity.

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses potent antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

These findings suggest its potential use as an antimicrobial agent in pharmaceutical formulations .

Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa10Cell cycle arrest at G2/M phase

These results highlight its potential as a lead compound for developing new anticancer therapies .

Synthesis Methods

The synthesis of this compound typically involves a click chemistry approach using azide and alkyne components. The following is a general synthetic route:

  • Reagents :
    • Benzyl azide
    • Ethyl 4-bromoacetate
    • Copper(I) catalyst
  • Procedure :
    • Mix benzyl azide with ethyl 4-bromoacetate in the presence of the copper catalyst.
    • Heat the reaction mixture at reflux for several hours.
    • Purify the product through recrystallization.

This method has been optimized to yield high purity and good yields of the desired triazole derivative .

Study on Antimicrobial Efficacy

A study conducted by Alizadeh et al. evaluated the antimicrobial efficacy of this compound against pathogenic bacteria. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics .

Anticancer Activity Investigation

Another research effort focused on the anticancer properties of this compound. The study revealed that treatment with this compound led to a marked reduction in cell viability in MCF-7 cells after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment .

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how do yields vary between methods?

The compound can be synthesized via a two-step process:

  • Step 1 : Formation of benzyl azide from sodium azide and benzyl bromide under conventional conditions.
  • Step 2 : Reaction of benzyl azide with ethyl acetoacetate using Microwave-Assisted Organic Synthesis (MAOS) with potassium carbonate as a base. This method achieves a 37.5% yield and reduces reaction time compared to traditional heating . Characterization includes melting point analysis (75–77°C), mass spectrometry (TOF MS ES+ peak at m/z 245.1244), and spectroscopic validation (IR, 1^1H NMR, 13^13C NMR) .

Q. How is the crystal structure of this compound determined, and what software is typically used?

Single-crystal X-ray diffraction is the gold standard. The structure is solved using SHELX programs (e.g., SHELXS for solution, SHELXL for refinement). Key parameters include space group P21/n, unit cell dimensions (a = 11.5019 Å, b = 14.5616 Å, c = 14.1758 Å), and displacement ellipsoids visualized at 50% probability . Data collection involves area-detector diffractometers (e.g., Bruker SMART APEX CCD), and refinement employs anisotropic displacement parameters .

Q. What safety precautions are advised when handling this compound?

While direct toxicity data are limited, related triazole derivatives are classified as non-hazardous. Standard precautions include:

  • Use of PPE (gloves, lab coat, goggles).
  • Avoidance of inhalation/ingestion; immediate rinsing with water upon contact.
  • Proper ventilation and disposal via licensed waste management services .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations).
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinning parameters.
  • Discrepancies in bond lengths/angles : Check for thermal motion artifacts (ADPs) and validate against databases like Cambridge Structural Database (CSD) .

Q. What methodologies optimize corrosion inhibition efficiency of this compound, and how is adsorption behavior quantified?

  • Electrochemical Impedance Spectroscopy (EIS) : Measure inhibition efficiency (91.54% at 70 ppm in CO2_2-saturated NaCl) .
  • Adsorption isotherms : Fit data to Langmuir isotherm; calculate ΔGads_{ads} (-38.48 kJ/mol) to infer semi-physiosorption/semi-chemisorption mechanisms .
  • Temperature studies : Assess efficiency at varying temperatures (e.g., 45°C optimal for this compound) .

Q. How does MAOS improve reaction kinetics compared to conventional methods, and what are the limitations?

  • Advantages : Rapid heating (minutes vs. hours), higher homogeneity, and reduced side reactions.
  • Limitations : Lower yields (37.5%) due to incomplete azide-alkyne cycloaddition; scalability challenges in batch reactors.
  • Troubleshooting : Optimize microwave power (e.g., 300 W) and catalyst loading (e.g., 10 mol% K2_2CO3_3) .

Q. What advanced crystallographic techniques address disorder or poor diffraction quality in this compound?

  • High-resolution data : Collect at low temperature (e.g., 100 K) to reduce thermal motion.
  • Disorder modeling : Use PART commands in SHELXL to refine split positions.
  • Synchrotron radiation : Enhances weak diffraction (e.g., for twinned or small crystals) .

Methodological Guidance

  • Synthesis Optimization : Compare MAOS with flow chemistry for scalability .
  • Spectroscopic Analysis : Assign 1^1H NMR peaks using 2D-COSY to resolve overlapping signals (e.g., benzyl protons at δ 5.45 ppm) .
  • Crystallographic Refinement : Validate H-atom positions using riding models and restraints for flexible groups (e.g., ethyl ester) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

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